molecular formula C13H18N2O3 B8189607 cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester

cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester

Cat. No.: B8189607
M. Wt: 250.29 g/mol
InChI Key: MJKLQZMVZMLIRA-NWDGAFQWSA-N
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Description

cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester: is a chemical compound characterized by a piperidine ring substituted with a hydroxy group at the 5-position and a carbamic acid benzyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via selective hydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

    Carbamate Formation: The carbamic acid benzyl ester group is introduced by reacting the hydroxy-piperidine intermediate with benzyl chloroformate (Cbz-Cl) under basic conditions, typically using a base like triethylamine (TEA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction efficiency and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Potential use in developing therapeutic agents for various diseases.

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    trans-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester: Differing in the stereochemistry at the piperidine ring.

    cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid methyl ester: Differing in the ester group attached to the carbamic acid.

Uniqueness

    Stereochemistry: The cis configuration may result in different biological activity compared to the trans isomer.

    Functional Groups:

This detailed overview of cis-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl ester highlights its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

benzyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-6-11(7-14-8-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKLQZMVZMLIRA-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC[C@@H]1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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